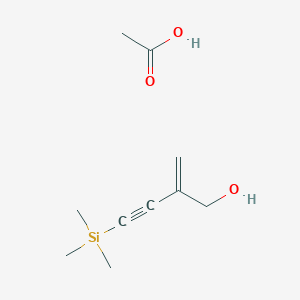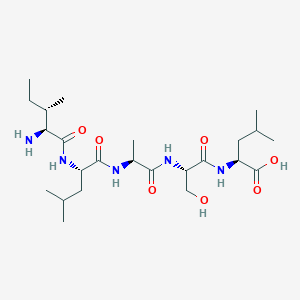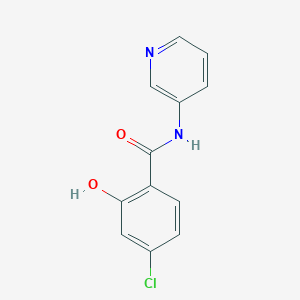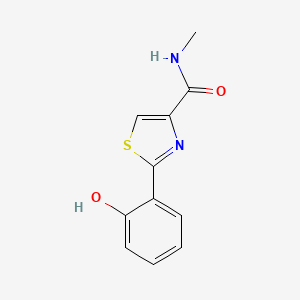![molecular formula C17H17BrO B14211006 1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene CAS No. 827310-47-4](/img/structure/B14211006.png)
1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene is an organic compound characterized by its unique structure, which includes a bromopropoxy group attached to an ethene-diyl linkage between two benzene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene typically involves the reaction of 1,1’-[2-(hydroxyethene-1,1-diyl)]dibenzene with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions: 1,1’-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethene-diyl linkage can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkane derivatives.
科学的研究の応用
1,1’-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,1’-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene involves its interaction with molecular targets such as enzymes or receptors. The bromopropoxy group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The ethene-diyl linkage provides structural rigidity, allowing the compound to fit into specific binding pockets and exert its effects.
類似化合物との比較
- 1,1’-[2-(4-Bromophenyl)ethene-1,1-diyl]dibenzene
- 1,1’-[2-(4-Bromophenyl)ethene-1,1-diyl]dibenzene
- 1,1’-[2-(4-Bromophenyl)ethene-1,1-diyl]dibenzene
Comparison: 1,1’-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene is unique due to the presence of the bromopropoxy group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds with different substituents may exhibit varying degrees of reactivity and specificity in their applications.
特性
CAS番号 |
827310-47-4 |
|---|---|
分子式 |
C17H17BrO |
分子量 |
317.2 g/mol |
IUPAC名 |
[2-(3-bromopropoxy)-1-phenylethenyl]benzene |
InChI |
InChI=1S/C17H17BrO/c18-12-7-13-19-14-17(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2 |
InChIキー |
TXWTYKNPSLSDOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=COCCCBr)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene](/img/structure/B14210934.png)

![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)
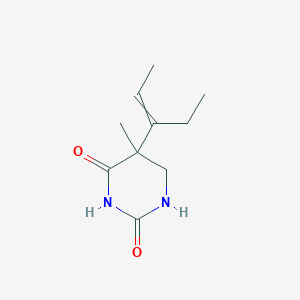
![Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)-](/img/structure/B14210956.png)
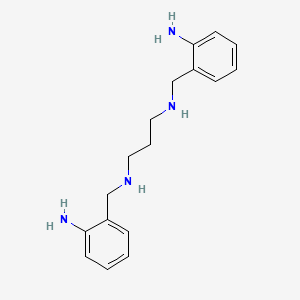
![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole](/img/structure/B14210959.png)
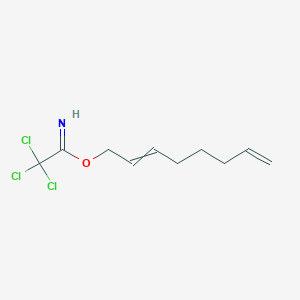
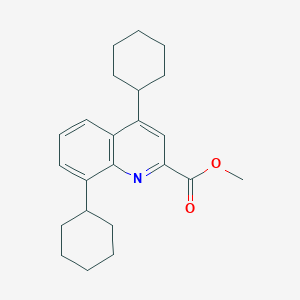
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
